molecular formula C20H19BrN2O2 B14101161 2-[4-(4-Bromo-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol

2-[4-(4-Bromo-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol

Cat. No.: B14101161
M. Wt: 399.3 g/mol
InChI Key: AVGNSIGKRDWKBJ-UHFFFAOYSA-N
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Description

2-[4-(4-Bromo-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a pyrazolyl ring, and an allyloxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromo-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl group and the allyloxyphenol moiety. Common reagents used in these reactions include bromine, methylhydrazine, and allyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromo-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(4-Bromo-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromo-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol involves its interaction with specific molecular targets. The bromophenyl group and pyrazolyl ring are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chloro-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol
  • 2-[4-(4-Fluoro-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol
  • 2-[4-(4-Methyl-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol

Uniqueness

The uniqueness of 2-[4-(4-Bromo-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs

Properties

Molecular Formula

C20H19BrN2O2

Molecular Weight

399.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol

InChI

InChI=1S/C20H19BrN2O2/c1-12(2)11-25-16-8-9-17(18(24)10-16)20-19(13(3)22-23-20)14-4-6-15(21)7-5-14/h4-10,24H,1,11H2,2-3H3,(H,22,23)

InChI Key

AVGNSIGKRDWKBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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